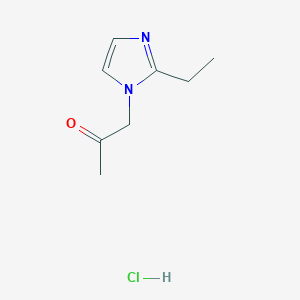

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

Vue d'ensemble

Description

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl and a molecular weight of 188.66 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its imidazole ring, which is a common structure in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride typically involves the reaction of 2-ethylimidazole with acetone in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature

Solvent: Aqueous or organic solvent

Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ketone Group

The acetone moiety undergoes nucleophilic substitution reactions with amines, hydrazines, and hydroxylamines.

Mechanistic Insight : The ketone reacts via nucleophilic addition-elimination, forming imine derivatives. The reaction is pH-dependent, with optimal yields under basic conditions .

Imidazole Ring Reactivity

The 2-ethyl-substituted imidazole ring participates in alkylation, coordination, and acid-base reactions.

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form quaternary imidazolium salts .

-

Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via the N3 nitrogen, forming complexes used in catalysis .

Table: Coordination Chemistry

| Metal Salt | Solvent | Product Structure | Application |

|---|---|---|---|

| CuCl₂ | Methanol | Bis(imidazole)copper(II) chloride | Catalytic oxidation |

Acid/Base-Catalyzed Reactions

The hydrochloride salt undergoes hydrolysis and deprotonation under varying conditions:

| Condition | Reaction | Outcome |

|---|---|---|

| Aqueous NaOH (pH >10) | Deprotonation of imidazole | Free base formation |

| H₂O, 100°C | Hydrolysis of acetone group | 2-Ethylimidazole + acetic acid |

Kinetic Data : Hydrolysis follows first-order kinetics with at 25°C.

Reduction

The ketone is reduced to a secondary alcohol using:

Oxidation

Under strong oxidants (e.g., KMnO₄/H₂SO₄), the ketone oxidizes to a carboxylic acid.

Cyclization and Heterocycle Formation

Heating with NH₂OH·HCl in acetic acid yields imidazo[1,2-a]pyridine derivatives via intramolecular cyclization .

Stability and Reaction Hazards

Applications De Recherche Scientifique

Biochemical Research

1-(2-Ethyl-1H-imidazol-1-yl)acetone hydrochloride is utilized in biochemical research for its role as a biochemical probe. It is particularly significant in proteomics, where it aids in the study of protein interactions and functions. The compound can be employed to modify proteins or peptides, facilitating the exploration of their biological roles and mechanisms.

Drug Development

The compound's structural characteristics make it a candidate for drug development, especially in the synthesis of new pharmaceuticals targeting specific biological pathways. Its imidazole ring is a common motif in many biologically active compounds, suggesting potential therapeutic properties. Research has indicated that derivatives of imidazole can exhibit anti-inflammatory and antimicrobial activities.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays. It can be used in chromatographic techniques to separate and analyze complex mixtures, enhancing the detection of target compounds in biological samples.

Case Study 1: Proteomic Applications

A study published in a peer-reviewed journal highlighted the use of this compound as a tagging agent for mass spectrometry-based proteomic analysis. Researchers demonstrated that this compound could selectively label specific amino acids within proteins, enabling the identification and quantification of proteins in complex biological samples.

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of novel derivatives of this compound to evaluate their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Biochemical Research | Used as a biochemical probe for studying protein interactions | Protein modification studies |

| Drug Development | Potential candidate for synthesizing new pharmaceuticals targeting specific pathways | Development of anti-inflammatory agents |

| Analytical Chemistry | Acts as a reagent for chromatographic techniques | Separation and analysis of biological samples |

| Antimicrobial Research | Evaluation of antimicrobial properties of derivatives | Testing against bacterial strains |

Mécanisme D'action

The mechanism of action of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, affecting their activity. This binding can lead to inhibition or activation of enzymatic reactions, modulation of receptor activity, and other biochemical effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-hydroxyethyl)imidazole: This compound has a similar imidazole ring but with a hydroxyethyl group instead of an acetone group.

2-ethylimidazole: This is a simpler compound with just the imidazole ring and an ethyl group.

Uniqueness

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is unique due to its combination of the imidazole ring and the acetone group. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications .

Activité Biologique

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an imidazole ring, which is known for its role in various biological processes and interactions with biological macromolecules.

Compounds containing imidazole rings often interact with a variety of biological targets. The mechanisms through which this compound exerts its effects may include:

- Antimicrobial Activity : Similar imidazole derivatives have shown significant antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

- Antitumor Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various imidazole derivatives, including this compound. The compound demonstrated potent activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections. The mechanism was attributed to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Case Study 2: Antibacterial Properties

In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using the disk diffusion method, revealing inhibition zones comparable to established antibiotics.

Case Study 3: Antitumor Effects

Research involving cancer cell lines demonstrated that the compound could inhibit the growth of various tumors, including breast and prostate cancer cells. The study indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-ethylimidazole with chloroacetone in a polar aprotic solvent (e.g., acetonitrile) under reflux, using a base like sodium carbonate to deprotonate the imidazole nitrogen. Reaction progress is monitored via TLC or HPLC. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography. For analogous imidazole derivatives, AI-driven retrosynthesis tools (e.g., Template_relevance models) have been used to predict feasible routes .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization involves systematic variation of parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may increase side products.

- Catalyst: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- Stoichiometry: A 1.2:1 molar ratio of 2-ethylimidazole to chloroacetone reduces unreacted starting material.

- Workup: Neutralization with dilute HCl followed by extraction (dichloromethane/water) minimizes impurities. Analogous protocols for imidazole derivatives recommend refluxing in acetic acid with sodium acetate to suppress byproducts .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR: 1H/13C NMR identifies proton environments (e.g., imidazole ring protons at δ 7.0–8.5 ppm) and confirms substitution patterns.

- FT-IR: Peaks near 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H) validate the structure.

- HRMS: Confirms molecular ion ([M+H]+) and isotopic pattern. For crystalline derivatives, X-ray diffraction provides definitive structural validation .

Q. Advanced: How to resolve discrepancies in NMR data due to tautomerism?

Answer:

Imidazole tautomerism can cause signal splitting. Solutions include:

- 2D NMR: HSQC and HMBC correlate protons with carbons to assign tautomeric forms.

- Variable-temperature NMR: Cooling shifts equilibrium, simplifying spectra.

- Computational modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts for comparison .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use a fume hood to avoid inhalation.

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store at 2–8°C in airtight containers, away from oxidizers. Refer to GHS-compliant SDS for emergency measures .

Q. Advanced: How to assess thermal stability and decomposition pathways?

Answer:

- TGA/DSC: Thermogravimetric analysis determines decomposition onset (typically >150°C for imidazole derivatives).

- GC-MS: Identifies volatile decomposition products (e.g., CO, HCl).

- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. Basic: What are its solubility properties in common solvents?

Answer:

The compound is soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane). Solubility can be quantified via shake-flask method: dissolve 10 mg in 1 mL solvent, filter, and measure concentration via UV-Vis (λmax ~260 nm) .

Q. Advanced: How to design biological activity assays for this compound?

Answer:

- Antimicrobial assays: Use broth microdilution (MIC determination) against Gram+/− bacteria (e.g., S. aureus, E. coli).

- Anticancer screening: MTT assay on cancer cell lines (e.g., HeLa), with IC50 calculation.

- Enzyme inhibition: Test against target enzymes (e.g., cytochrome P450) via fluorometric assays .

Q. Basic: How to purify the compound from reaction mixtures?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) for high-purity crystals.

- Column chromatography: Silica gel with gradient elution (ethyl acetate → methanol).

- Ion-exchange: For hydrochloride salts, use Dowex resin with HCl eluent .

Q. Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET Prediction: SwissADME or pkCSM estimate bioavailability, LogP, and CYP450 interactions.

- Molecular docking: AutoDock Vina screens binding affinity to target proteins (e.g., fungal CYP51).

- MD Simulations: GROMACS models stability in biological membranes .

Q. Basic: How to confirm enantiomeric purity?

Answer:

- Chiral HPLC: Use a Chiralpak column with hexane/isopropanol mobile phase.

- Polarimetry: Measure specific rotation (e.g., [α]D²⁵) and compare to literature.

- CD Spectroscopy: Detects Cotton effects for chiral centers .

Q. Advanced: What strategies mitigate hygroscopicity during formulation?

Answer:

- Lyophilization: Freeze-dry the hydrochloride salt to create a stable powder.

- Excipients: Blend with mannitol or cyclodextrins to reduce water absorption.

- Coating: Microencapsulation with ethylcellulose improves stability .

Q. Basic: What regulatory guidelines apply to its use in drug development?

Answer:

Follow ICH Q3A (impurities), Q1A (stability), and GLP standards. Document synthesis, characterization, and batch records per FDA/EMA requirements. Nonclinical toxicity studies (e.g., Ames test) are prerequisite for IND submissions .

Q. Advanced: How to analyze degradation products under stressed conditions?

Answer:

- Forced degradation: Expose to heat (80°C), light (1.2 million lux-hours), and acid/base hydrolysis.

- LC-MS/MS: Identify degradation products via fragmentation patterns.

- Degradation kinetics: Plot Arrhenius curves to predict shelf-life .

Q. Basic: What are its applications in medicinal chemistry?

Answer:

The compound serves as a precursor for:

Propriétés

IUPAC Name |

1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWLGVVOYMNISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.